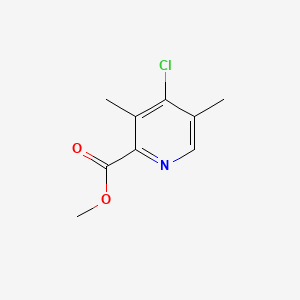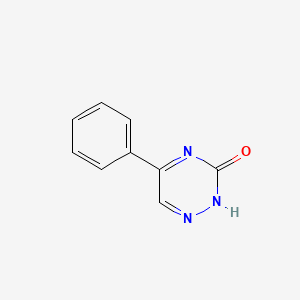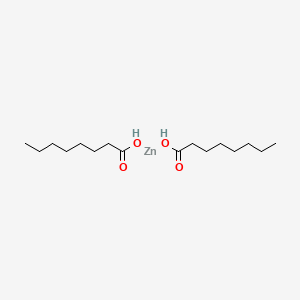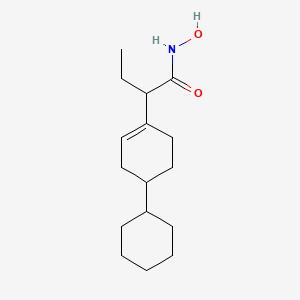
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Ethylmagnesium bromide, water
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutanone in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete conversion.
化学反応の分析
Types of Reactions
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or pain perception.
類似化合物との比較
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of the ethanone group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tetramethyl-substituted cyclobutane ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1-(2,2,4,4-tetramethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7(11)8-9(2,3)6-10(8,4)5/h8H,6H2,1-5H3 |
InChIキー |
COBIQFGVKUDFNG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(CC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


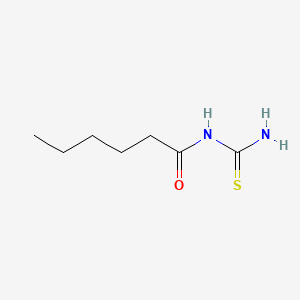
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

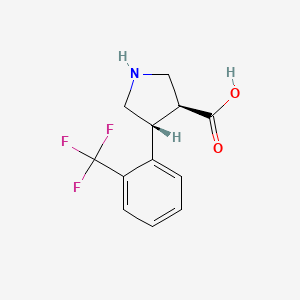

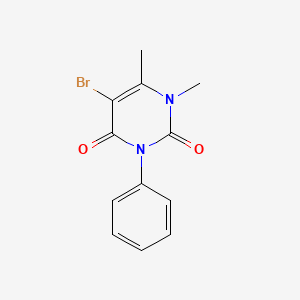
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
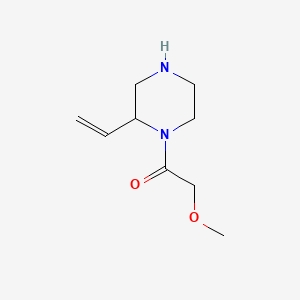
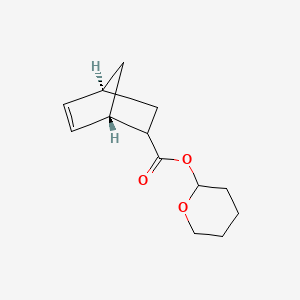
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
